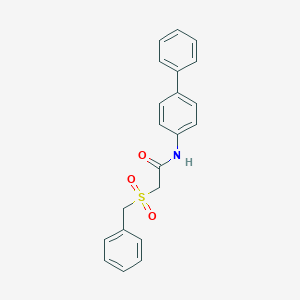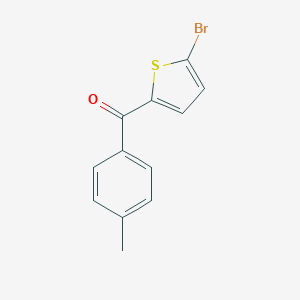![molecular formula C23H27N3O3 B496738 N-[2-(2,6-DIMETHYLPHENOXY)ETHYL]-2-ACETAMIDO-3-(1H-INDOL-3-YL)PROPANAMIDE](/img/structure/B496738.png)
N-[2-(2,6-DIMETHYLPHENOXY)ETHYL]-2-ACETAMIDO-3-(1H-INDOL-3-YL)PROPANAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2,6-Dimethylphenoxy)ethyl]-2-acetamido-3-(1H-indol-3-yl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an indole moiety, a phenoxy group, and an acetamido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,6-Dimethylphenoxy)ethyl]-2-acetamido-3-(1H-indol-3-yl)propanamide typically involves the coupling of tryptamine derivatives with substituted phenoxy acetic acids. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(2,6-Dimethylphenoxy)ethyl]-2-acetamido-3-(1H-indol-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The acetamido group can be reduced to an amine under specific conditions.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
N-[2-(2,6-Dimethylphenoxy)ethyl]-2-acetamido-3-(1H-indol-3-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[2-(2,6-Dimethylphenoxy)ethyl]-2-acetamido-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The phenoxy and acetamido groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide
- N-(2-{2-(Dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino}phenyl)propanamide
Uniqueness
N-[2-(2,6-Dimethylphenoxy)ethyl]-2-acetamido-3-(1H-indol-3-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 2,6-dimethylphenoxy group differentiates it from other indole derivatives, potentially leading to unique interactions and applications.
Propiedades
Fórmula molecular |
C23H27N3O3 |
|---|---|
Peso molecular |
393.5g/mol |
Nombre IUPAC |
2-acetamido-N-[2-(2,6-dimethylphenoxy)ethyl]-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C23H27N3O3/c1-15-7-6-8-16(2)22(15)29-12-11-24-23(28)21(26-17(3)27)13-18-14-25-20-10-5-4-9-19(18)20/h4-10,14,21,25H,11-13H2,1-3H3,(H,24,28)(H,26,27) |
Clave InChI |
TXHDYNMPEICGAF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OCCNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C |
SMILES canónico |
CC1=C(C(=CC=C1)C)OCCNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-butoxyphenoxy)ethyl]propanamide](/img/structure/B496656.png)
![Cyclopentyl 2-({[4-(methylsulfanyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B496658.png)

![N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-3,4-dimethoxybenzamide](/img/structure/B496661.png)


![2-Ethoxy-5-[(3-fluoro-2-methylphenyl)sulfamoyl]benzamide](/img/structure/B496664.png)
![2-[(Methylamino)carbonyl]benzyl 2-thiophenecarboxylate](/img/structure/B496665.png)

![N-[2-[(2,5-dimethylphenyl)carbamoyl]phenyl]-2,3,4-trimethoxybenzamide](/img/structure/B496668.png)




